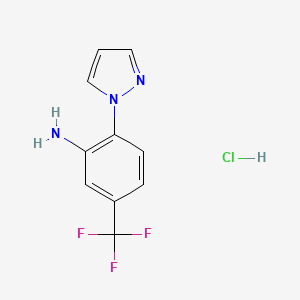

2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride

Description

2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride is a fluorinated aromatic amine derivative featuring a pyrazole ring at the 2-position and a trifluoromethyl group at the 5-position of the aniline core. The hydrochloride salt enhances its solubility and stability for pharmaceutical and agrochemical applications. Key data for the free base include:

- CAS Number: 883881-78-5

- Molecular Formula: C₁₀H₈F₃N₃

- Molecular Weight: 227.19 g/mol .

Properties

IUPAC Name |

2-pyrazol-1-yl-5-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)7-2-3-9(8(14)6-7)16-5-1-4-15-16;/h1-6H,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQENEBTWVAZSKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431964-31-6 | |

| Record name | Benzenamine, 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431964-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of aromatic amines using reagents such as Umemoto’s reagents . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the compound.

Scientific Research Applications

2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It can be used in biochemical assays and as a probe to study biological processes.

Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific targets, while the pyrazole ring can participate in various biochemical interactions. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogous molecules, emphasizing substituents, heterocyclic rings, and molecular properties:

Key Observations:

Heterocyclic Ring Variations :

- Pyrazole (target compound) offers moderate hydrogen-bonding capability and metabolic stability.

- Triazole () enhances aromatic stacking interactions due to its planar structure, while tetrazole () introduces higher acidity (pKa ~4.5–5.0), useful in prodrug design .

- Pyridine () provides a basic nitrogen atom, influencing solubility and metal coordination .

Substituent Effects :

- Trifluoromethyl (CF₃) : Enhances lipophilicity and electron-withdrawing effects, improving metabolic resistance compared to chloro or fluoro substituents .

- Hydrochloride Salts : Improve aqueous solubility (e.g., ’s compound has a molecular weight of 277.67 g/mol, facilitating formulation) .

Molecular Weight and Purity :

- The target compound’s free base (227.19 g/mol) is lighter than its methyl-substituted hydrochloride derivative (277.67 g/mol), reflecting the impact of salt formation and alkylation on physicochemical properties .

- High-purity grades (≥95–97%) are critical for regulatory compliance in pharmaceutical intermediates .

Limitations and Missing Data

- The target compound’s hydrochloride form lacks detailed storage conditions and toxicity data, unlike the triazole derivative (), which specifies cool, dry storage .

- ’s methyl-substituted analog provides a benchmark for salt formation but introduces structural variability that complicates direct comparisons .

Biological Activity

Overview

2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride is a chemical compound characterized by a pyrazole ring and a trifluoromethyl group attached to an aniline moiety. Its unique structure makes it a valuable candidate for various biological applications, particularly in medicinal chemistry and biochemical research.

- IUPAC Name: 2-pyrazol-1-yl-5-(trifluoromethyl)aniline; hydrochloride

- Molecular Formula: C10H8F3N3·HCl

- Molecular Weight: 227.19 g/mol

- CAS Number: 883881-78-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's binding affinity to specific receptors and enzymes, while the pyrazole ring facilitates multiple biochemical interactions. These interactions can modulate enzyme activity, receptor signaling, and other critical biological pathways.

Antiparasitic Activity

Research has demonstrated that compounds similar to 2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline exhibit significant antiparasitic properties. For instance, studies on structurally related compounds have shown promising efficacy against Plasmodium species, responsible for malaria. In particular, modifications to the pyrazole structure have been linked to enhanced activity against P. berghei in mouse models, indicating potential for further development as antimalarial agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in various metabolic pathways. For example, its analogs have been tested as inhibitors of serine proteases and other critical enzymes, showing varying degrees of potency depending on the structural modifications made to the pyrazole or aniline moieties .

Case Studies

Case Study 1: Antiparasitic Efficacy

In a study evaluating the efficacy of related pyrazole compounds, one derivative demonstrated an EC50 of 0.010 μM against P. falciparum, highlighting the importance of trifluoromethyl substitutions in enhancing biological activity. The study emphasized the balance between lipophilicity and metabolic stability as crucial factors influencing efficacy .

Case Study 2: Enzyme Activity Modulation

Another research article focused on the inhibition of SPPL2a (a type of serine protease) by pyrazole derivatives, including those structurally similar to this compound. The compound exhibited significant inhibition with an IC50 value of 0.37 μM, suggesting its potential as a therapeutic agent targeting specific proteolytic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50/EC50 Values |

|---|---|---|---|

| 4-(1H-Pyrazol-1-yl)-2-(trifluoromethyl)aniline | Structure | Antiparasitic | EC50: 0.010 μM |

| 2-(4-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline | Structure | Enzyme inhibition | IC50: 0.37 μM |

Q & A

Q. How can the synthesis of 2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride be optimized for reproducibility?

Methodological Answer:

- Key Steps :

- Nucleophilic Substitution : React 5-(trifluoromethyl)-2-nitroaniline with 1H-pyrazole derivatives under anhydrous conditions (e.g., dry dioxane) using pyridine as a base to facilitate nitro group displacement .

- Reduction : Reduce the nitro intermediate (e.g., using catalytic hydrogenation or SnCl₂/HCl) to yield the primary aniline.

- Hydrochloride Formation : Treat the free base with HCl gas in ethanol to precipitate the hydrochloride salt.

- Critical Parameters :

- Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) to confirm nitro group displacement.

- Use inert atmosphere (Ar/N₂) to prevent oxidation of intermediates .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/19F NMR : Confirm regioselectivity of pyrazole substitution and trifluoromethyl group integrity. For example, the pyrazole proton signals should appear as doublets (δ 6.5–7.5 ppm), while CF₃ groups show a characteristic triplet in ¹⁹F NMR .

- Mass Spectrometry : High-resolution ESI-MS (exact mass ~299.27 g/mol) ensures molecular formula validation .

- Elemental Analysis : Verify chloride content in the hydrochloride salt (theoretical Cl⁻ ~12.2%) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazards : Skin/eye corrosion (Category 2), as noted in analogous aniline derivatives .

- Mitigation :

- Use nitrile gloves, chemical goggles, and fume hoods during synthesis.

- Store under argon at –20°C to prevent degradation and HCl release .

Advanced Research Questions

Q. How can data contradictions in NMR spectra (e.g., unexpected splitting patterns) be resolved?

Methodological Answer:

- Potential Causes :

- Tautomerism : Pyrazole substituents may exhibit keto-enol tautomerism, altering proton environments. Use variable-temperature NMR to identify dynamic equilibria .

- Impurities : Trace solvents (e.g., dioxane) or unreacted intermediates may co-elute. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 20:1) .

- Validation : Compare experimental data with DFT-calculated chemical shifts for tautomeric forms .

Q. What crystallographic challenges arise due to the trifluoromethyl group?

Methodological Answer:

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Methodological Answer:

- Acidic Conditions : The hydrochloride salt is stable in pH 1–3 but hydrolyzes above pH 5, releasing free aniline. Monitor via pH-controlled UV-Vis (λmax ~280 nm for aniline) .

- Basic Conditions : Deprotonation at pH >8 induces decomposition. Use buffered solutions (e.g., ammonium acetate, pH 6.5) for kinetic studies .

Q. Can computational modeling predict reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Modeling :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aniline ring.

- Simulate Pd-catalyzed coupling (e.g., Buchwald-Hartwig) using B3LYP/6-31G(d) basis sets to optimize ligand selection (e.g., XPhos vs. SPhos) .

- Experimental Validation : Compare predicted activation energies with experimental yields (e.g., <15% yield suggests poor orbital overlap) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.